1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride
Description
1-(2-Bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a 2-bromoallyl substituent at the 1-position and a long undecyl (C11) alkyl chain at the 2-position, with a hydrochloride counterion enhancing its solubility. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its aromatic heterocyclic structure, which allows for diverse biological interactions.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-undecylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BrN2.ClH/c1-3-4-5-6-7-8-9-10-11-16-21-23-19-14-12-13-15-20(19)24(21)17-18(2)22;/h12-15H,2-11,16-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYFSOGVXMGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the undecyl chain: The undecyl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Addition of the bromoallyl group: The bromoallyl group can be introduced through a substitution reaction using a bromoallyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The benzimidazole core can undergo oxidation or reduction under appropriate conditions, potentially altering its biological activity.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole core.
Scientific Research Applications
1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Medicinal chemistry: It can be used as a lead compound for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical synthesis: It serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Industrial applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoallyl group and the benzimidazole core may contribute to its binding affinity and selectivity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a brominated allyl group and a long alkyl chain. Below is a comparison with key analogues:
Key Observations :
- Alkyl Chain Length : The undecyl chain (C11) is longer than CBS612’s octenyl (C8) or ethoxyethyl (C4) in , suggesting higher lipophilicity and possible impact on tissue distribution.
- Hydrochloride Salt : Common across analogues (e.g., ), improving aqueous solubility for pharmacological applications.
Physicochemical Properties
Molecular weight and solubility trends are critical for drug-likeness:
Biological Activity
1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride can be synthesized through various chemical reactions involving starting materials like 2-bromopropene and benzimidazole derivatives. The synthesis typically employs solvents such as dichloromethane and catalysts like palladium or copper.
The biological activity of 1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation and modulate receptor activity, leading to various therapeutic effects. The exact pathways and molecular interactions are still under investigation.
Biological Activities
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole compounds found that they could effectively combat several pathogenic microbes, including bacteria and fungi. The structural features of imidazoles contribute to their ability to disrupt microbial cell functions .
Anticancer Properties
Imidazole derivatives have been shown to possess anticancer properties. For instance, novel benzimidazole derivatives have demonstrated strong binding affinity to DNA and inhibition of topoisomerase I, a crucial enzyme in DNA replication. This inhibition can lead to reduced cancer cell proliferation in vitro . Specific studies have reported that certain derivatives exhibit selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
Cytotoxicity Studies
Cytotoxicity assessments using human dermal fibroblast cells (HFF-1) revealed that some synthesized imidazole derivatives maintain high cell viability at lower concentrations, indicating a favorable safety profile for potential therapeutic applications. For example, compounds tested at concentrations below 156 µg/mL showed over 80% cell viability, suggesting they could be promising candidates for further development .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Novel Imidazole Derivatives | Antimicrobial activity | Identified several imidazole derivatives with effective antibacterial properties against Staphylococcus aureus and Escherichia coli. |
| Evaluation of Novel 1H-Benzo[d]imidazoles | Anticancer activity | Compounds showed strong binding affinity to DNA and significant cytotoxic effects on cancer cell lines (MCF-7, HepG2). |
| Cytotoxicity Assessment of Imidazole Derivatives | Cell viability | Demonstrated high cell viability (≥80%) at lower concentrations (≤156 µg/mL) in HFF-1 cells. |
Q & A
Q. What are the optimal synthetic routes for 1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves multi-step protocols, starting with the functionalization of the benzimidazole core. Key steps include:
- Step 1 : Alkylation of 2-undecyl-1H-benzo[d]imidazole with 2-bromoallyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the bromoallyl group .
- Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol, followed by recrystallization for purity .
Optimization involves monitoring reaction progress using TLC and adjusting solvent polarity (e.g., switching from DMF to acetonitrile) to enhance yield. Control of temperature and stoichiometry (1:1.2 molar ratio of benzimidazole to alkylating agent) minimizes byproducts like dialkylated species .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer :
- ¹H/¹³C NMR : Focus on the imidazole proton (δ 7.8–8.2 ppm) and bromoallyl group (δ 5.5–6.5 ppm for allylic protons; δ 40–50 ppm for C-Br in ¹³C NMR) .
- IR Spectroscopy : Confirm the presence of N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₇BrClN₂) and isotopic patterns indicative of bromine .
- Elemental Analysis : Ensure deviations in C/H/N content are <0.4% of theoretical values .
Q. What preliminary biological assays are recommended for evaluating its antimicrobial or anticancer potential?
Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL and compare to standard drugs like ciprofloxacin .
- Anticancer Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values after 48-hour exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., shortening the undecyl group to hexyl) or replacing bromoallyl with chloroallyl. Assess changes in logP (via HPLC) and bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify interactions with targets like EGFR or microbial enzymes. Prioritize derivatives with enhanced hydrogen bonding (e.g., –NH groups) or hydrophobic contacts .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ values) with IC₅₀ or MIC values .
Q. How should researchers resolve contradictions in spectral data or bioassay reproducibility?
Methodological Answer :
- Spectral Discrepancies : If NMR signals overlap (e.g., allylic protons vs. aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d₆ vs. CDCl₃) .
- Bioassay Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate assays with internal controls. Use ANOVA to identify batch effects .
Q. What computational strategies are effective for predicting ADMET properties?
Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F), CYP450 inhibition, and hERG toxicity. Focus on reducing logP (ideal range: 2–5) to enhance solubility .
- MD Simulations : Perform 100-ns simulations (GROMACS) to assess binding stability with EGFR or bacterial efflux pumps. Analyze RMSD and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
